2-[(Ethylamino)methyl]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(ethylaminomethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-2-9-5-7-10-4-3-6(8)11-7/h3-4,9H,2,5H2,1H3,(H2,8,10,11) |
InChI Key |
YPTNWKICLQFSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=CC(=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 Ethylamino Methyl Pyrimidin 4 Amine Structural Elements
Transformations of the Ethylamino Substituent
The ethylamino group attached to the methyl substituent at the C2 position is a key site for chemical modification, allowing for alterations to the molecule's periphery.
N-dealkylation, the removal of an N-alkyl group, is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals and other fine chemicals. dntb.gov.uanih.gov This process can convert the secondary amine in the ethylamino side chain of 2-[(Ethylamino)methyl]pyrimidin-4-amine into a primary amine, significantly altering its chemical properties and potential for further functionalization.
Chemical methods for N-dealkylation are common, particularly for tertiary amines found in natural products like opiate alkaloids, but the principles are applicable to secondary amines as well. nih.govresearchgate.net One classical approach is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave the C-N bond, although this method can be harsh. researchgate.net More widely used are reactions involving chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). nih.govresearchgate.net The reaction proceeds through a carbamate (B1207046) intermediate, which is subsequently cleaved under hydrolytic (acidic or basic) or reductive conditions to yield the dealkylated amine. nih.gov For instance, the N-demethylation of duloxetine, a pharmaceutical, has been achieved in high yield using 2,2,2-trichloroethyl chloroformate followed by hydrolysis with zinc dust. nih.gov
These methods provide a pathway to synthesize the primary amine analog, 2-(aminomethyl)pyrimidin-4-amine, from this compound. The resulting primary amine can then serve as a precursor for a wide range of derivatives through reactions like acylation, alkylation, or Schiff base formation.
Table 1: Common Reagents for N-Dealkylation of Amines
| Reagent Class | Specific Example | General Reaction | Reference |
|---|---|---|---|
| Cyanogen Halides | Cyanogen Bromide (BrCN) | R₂N-R' + BrCN → R₂N-CN + R'-Br | researchgate.net |
| Chloroformates | α-Chloroethyl chloroformate (ACE-Cl) | R₂N-R' + ClCO₂CHClCH₃ → [Intermediate] → R₂NH + CH₃CHO + CO₂ + HCl | nih.gov |
| Chloroformates | Ethyl Chloroformate | R₂N-R' + ClCO₂Et → R₂N-CO₂Et + R'-Cl | nih.gov |
The nitrogen atom of the ethylamino group is susceptible to oxidation. In biological systems, this type of transformation is often mediated by enzymes like the cytochrome P450 family or Flavin-containing monooxygenases (FMO). nih.govsemanticscholar.org These metabolic reactions can lead to N-dealkylation, as discussed previously, through an unstable hydroxylated intermediate. nih.govsemanticscholar.org Chemical oxidation can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of N-oxides, while more vigorous oxidation could lead to cleavage of the side chain.
Reactions of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring's electron-deficient nature, resulting from the presence of two electronegative nitrogen atoms, governs its reactivity. wikipedia.orgbhu.ac.in This π-deficiency makes electrophilic substitution challenging while facilitating nucleophilic substitution. wikipedia.org
Electrophilic substitution on an unactivated pyrimidine ring is difficult. wikipedia.orgbhu.ac.in However, the presence of electron-donating groups, such as the 4-amino group in the target molecule, can activate the ring towards electrophilic attack. researchgate.net Such substitutions, including nitration and halogenation, typically occur at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgresearchgate.net For example, bromination of pyrimidine nucleosides with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) proceeds smoothly at the C5 position. fiu.eduresearchgate.net Simple pyrimidines can also be brominated at C5 using common inorganic salts at room temperature. researchgate.net
The outline specifically mentions radical bromination of methyl groups. While the target compound has an ethylaminomethyl group, the principles of benzylic-type radical bromination apply. Reagents like N-bromosuccinimide (NBS), often used with a radical initiator like AIBN or benzoyl peroxide, are highly selective for brominating the carbon adjacent to an aromatic ring. daneshyari.com In the case of polymethylpyrimidines, highly regioselective bromination has been observed. acs.org For this compound, radical bromination would be expected to occur on the methylene (B1212753) carbon (the carbon between the pyrimidine ring and the ethylamino group), leading to 2-[bromo(ethylamino)methyl]pyrimidin-4-amine.
The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org In this compound, the C4 position is occupied by an amino group. While the amino group itself is not an excellent leaving group, it can be displaced under certain conditions. More commonly, a good leaving group is installed at the C4 position to facilitate nucleophilic substitution.
A powerful strategy for modifying the C4 position involves the conversion of the C4-oxo group of a pyrimidone (the tautomer of a 4-hydroxypyrimidine) into a better leaving group, such as a 1,2,4-triazol-1-yl group. nih.govsigmaaldrich.com This activated intermediate readily undergoes C-nucleophilic substitution with a variety of nucleophiles. nih.gov Similarly, amide activation of pyrimidine nucleosides with reagents like BOP (1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) generates a highly reactive O4-(benzotriazol-1-yl) intermediate that can be displaced by amines, thiols, and alcohols. nih.gov These methodologies highlight the potential to replace the C4-amino group of a derivative of the title compound with other functional groups. For example, 2-halopyrimidines can undergo amination reactions. researchgate.net Furthermore, pyrimidin-2-yl phosphates have been shown to undergo nucleophilic substitution with amines and thiols. jst.go.jp
Table 2: Nucleophilic Substitution Reactions on the Pyrimidine Ring
| Position | Leaving Group | Nucleophile Examples | Product Type | Reference(s) |
|---|---|---|---|---|
| C4/C6 | 1,2,4-Triazol-1-yl | Nitroalkanes, malononitrile, acetylacetone | C-Substituted pyrimidines | nih.gov |
| C4 | O-(benzotriazol-1-yl) | Alkyl/aryl amines, thiols, alcohols | C4-Modified pyrimidines | nih.gov |
| C2/C4/C6 | Halogen (e.g., Cl) | Amines, thiols, alkoxides | Substituted pyrimidines | wikipedia.orgnih.gov |
Formation of Fused Heterocyclic Systems from Pyrimidine Derivatives
Pyrimidine derivatives, particularly those bearing amino groups, are versatile precursors for the synthesis of fused heterocyclic systems. nih.govderpharmachemica.com The 4-amino group and the adjacent N3 ring nitrogen of this compound can act as a binucleophilic unit, enabling the construction of an additional ring fused to the pyrimidine core.
A common strategy involves the reaction of a 4-aminopyrimidine (B60600) with a molecule containing two electrophilic centers. This can lead to the formation of various fused systems, such as pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. For example, 4-aminonicotinonitrile (B111998) has been used as a precursor to synthesize fused 4-aminopyrimidine derivatives through cycloaddition reactions with reagents like formamide, urea, and thiourea. sciencescholar.us Similarly, o-aminopyrimidine aldehydes and ketones are key intermediates for building fused pyrimidines. dntb.gov.ua The synthesis of thieno[2,3-d]pyrimidines often starts from a substituted 2-aminothiophene which is then cyclized with various reagents to form the pyrimidine ring. nih.gov The reverse, using a pre-formed pyrimidine to build a fused ring, is also a well-established synthetic route. nih.govresearchgate.netresearchgate.net These reactions significantly expand the chemical diversity accessible from the pyrimidine scaffold, leading to compounds with a wide range of biological and pharmacological properties. derpharmachemica.com
Structure Activity Relationship Sar Studies of Pyrimidine Derivatives with Amino and Alkyl Substitutions
Elucidation of Pharmacophore Requirements within the Pyrimidine (B1678525) Core
The pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For pyrimidine derivatives, the core itself, along with its substituents, provides key interaction points.
The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets such as protein kinases. nih.gov For compounds like 2-[(Ethylamino)methyl]pyrimidin-4-amine, the amino groups at the C2 and C4 positions are particularly important. These groups can serve as hydrogen bond donors, anchoring the molecule within the active site of a receptor or enzyme. nih.gov
The essential pharmacophoric features for this class of compounds can be summarized as:
A heterocyclic pyrimidine core capable of various interactions.
Hydrogen bond donating groups, typically amino groups at positions 2 and/or 4.
Hydrogen bond accepting nitrogen atoms within the pyrimidine ring.
Specific substitution patterns that orient the molecule correctly within the biological target's binding site.
Impact of Alkylamino Chain Length and Branching on Biological Interactions
The alkylamino side chain, such as the (ethylamino)methyl group at the C2 position, plays a significant role in modulating the biological activity of pyrimidine derivatives. Its length, branching, and flexibility can influence binding affinity, selectivity, and pharmacokinetic properties.
While specific SAR data for the ethylamino chain of this compound is not extensively detailed in the available literature, general principles can be derived from related series. The length of an alkyl chain often correlates with lipophilicity. An increase in chain length (e.g., from methyl to ethyl to propyl) can enhance binding to hydrophobic pockets within a target protein, but an excessively long chain may introduce steric hindrance or reduce water solubility.
Branching on the alkyl chain can have a profound effect. For instance, introducing a methyl group to create a branched chain can restrict conformational freedom, potentially locking the molecule into a more bioactive conformation. However, it can also lead to steric clashes if the binding pocket is narrow. Studies on related heterocyclic compounds have shown that even subtle changes, such as the presence of two alkyl groups on an amino moiety, can impede the progress of a reaction or biological interaction. csu.edu.auresearchgate.net
The following table illustrates the hypothetical impact of modifying the alkylamino chain at the C2 position, based on general SAR principles.
| C2-Substituent | Chain Length | Branching | Potential Impact on Biological Activity |
| -CH₂-NH-CH₃ | Short | None | Baseline activity, good solubility. |
| -CH₂-NH-CH₂CH₃ | Medium | None | Potentially increased hydrophobic interactions and improved potency. |
| -CH₂-NH-CH(CH₃)₂ | Medium | Branched | May increase potency through conformational restriction or cause steric hindrance. |
| -CH₂-NH-(CH₂)₂CH₃ | Long | None | May further increase hydrophobic binding, but risks reduced solubility or steric clash. |
Influence of Substituent Position on Pyrimidine Ring on Activity Profiles
For example, the 2,4-disubstituted pattern is common in kinase inhibitors. In this orientation, the 4-amino group can interact with the hinge region of the kinase, while the 2-substituent can extend into a deeper pocket. Shifting the (ethylamino)methyl group from the C2 to the C5 or C6 position would fundamentally alter the molecule's interaction map.
Research has highlighted the distinct roles of different positions:
C2-Position : Often involved in interactions within the core of a binding pocket.
C4-Position : Frequently interacts with the solvent-exposed region or the hinge region of kinases. nih.gov
C5-Position : Modifications at this position can significantly impact potency. For instance, incorporating a bromide at the C5-position of a 2-arylamino-4-aryl-pyrimidine yielded a lead compound with potent kinase inhibition. nih.gov In another series, the group at C5 was found to be crucial for potency and selectivity against CDK9. acs.org
C6-Position : This position is also sensitive to substitution. Studies on 4,6-disubstituted pyrimidines show a subtle interplay between the electronic nature of the substituents and reactivity. csu.edu.au
The following table summarizes the importance of substituent positioning on the pyrimidine ring.
| Substitution Pattern | Example Compound Class | General Role in Activity | Reference |
| 2,4-Disubstituted | Kinase Inhibitors | The 4-amino group often interacts with the kinase hinge region. | nih.gov |
| 4,6-Disubstituted | Various | Activity is modulated by the electronic interplay between the two substituents. | csu.edu.au |
| 2,4,5-Trisubstituted | PAK1 Inhibitors | A halogen at the C5 position can significantly enhance potency. | nih.gov |
Role of Electronic and Steric Properties of Substituents in Modulating Activity
The physicochemical properties of the substituents, including their electronic and steric characteristics, are fundamental to their influence on biological activity.
The electronic nature of substituents can alter the electron density of the pyrimidine ring, affecting its reactivity and its ability to interact with biological targets.
Electron-Releasing Groups (ERGs) : Groups like amino (-NH₂) and alkoxy (-OR) donate electron density to the ring. This can increase the basicity of the ring nitrogens, potentially strengthening hydrogen bonds. Several studies have shown that the introduction of electron-releasing substituents often leads to an enhancement of biological activity, such as anti-inflammatory effects. nih.gov In a series of pyrazolo[1,5-a]pyrimidines, analogs with strong, amine-based electron-donating groups were the most active against M. tuberculosis. mdpi.com
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring. This can make the ring more susceptible to nucleophilic attack and can also influence the pKa of attached amino groups. While sometimes beneficial, EWGs can also reduce activity. In the same pyrazolo[1,5-a]pyrimidine (B1248293) series, compounds bearing EWGs were found to be inactive. mdpi.com Similarly, studies involving the conversion of pyrimidines to pyridines showed that pyrimidines with electron-withdrawing aryl groups at C4 yielded lower product yields, indicating a change in ring reactivity. chinesechemsoc.org
The table below provides examples of how different electronic groups can modulate activity.
| Group Type | Example Substituent | Effect on Pyrimidine Ring | Observed Impact on Activity | Reference |
| Electron-Releasing | -OCH₃, -NH₂ | Increases electron density | Generally enhances biological activity | nih.gov |
| Electron-Withdrawing | -Cl, -CF₃, -NO₂ | Decreases electron density | Can either enhance or diminish activity depending on the specific target and interactions | nih.govmdpi.com |
Flexibility in a molecule, such as the rotatable bonds in the (ethylamino)methyl side chain, can be entropically unfavorable for binding. Restricting the conformation of a molecule can lock it into a more potent, pre-organized binding geometry.
One study on pyrimidine-4-carboxamides demonstrated this principle effectively. The replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine conformationally restricted the molecule, leading to a 3-fold increase in inhibitory potency. acs.org This highlights that reducing the degrees of freedom in a side chain can be a powerful strategy for enhancing activity.
The introduction of chiral centers can also have a profound impact. Different enantiomers of a molecule can exhibit vastly different biological activities and metabolic profiles. For the pyrimidine-4-carboxamides mentioned above, the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine afforded the most potent compound, indicating a clear stereochemical preference by the biological target. acs.org The distinct bioactivity of natural products like (+)-Talaromyolide D, which features multiple stereocenters, further underscores the importance of stereochemistry in determining biological function. acs.org
Comparative SAR Studies of Related Pyrimidine Analogs
Comparing the SAR of pyrimidine derivatives to that of related heterocyclic scaffolds provides valuable insights into which structural features are indispensable for activity.
Thienopyrimidines : These are bioisosteres of quinazolines and pyrimidines where a thiophene (B33073) ring is fused to the pyrimidine core. Thienopyrimidines containing an amino group at the C4 position and an alkyl fragment at the C2 position have been studied for their anti-proliferative properties, showing that this related scaffold can also serve as a basis for potent compounds. mdpi.com
Pyrazolo[1,5-a]pyrimidines : This fused heterocyclic system has been investigated for anti-mycobacterial activity. SAR studies revealed that a 3-(4-fluoro)phenyl group combined with various 5-alkyl or 5-aryl substituents and a 7-(2-pyridylmethylamine) group resulted in potent inhibitors. mdpi.com This demonstrates how fusing another ring to the pyrimidine core alters the substitution vectors and SAR.
Pyridines : A novel skeletal editing strategy allows for the conversion of pyrimidines into pyridines. chinesechemsoc.orgchinesechemsoc.org While the core is different (a 1,3-diazine becomes a simple azine), this transformation allows for a direct comparison of how the presence and position of ring nitrogens affect molecular properties and potential biological interactions. A comparative analysis of pyrimidine-substituted aminoacyl-sulfamoyl nucleosides targeting aminoacyl-tRNA synthetases highlighted a subtle interplay between the base moiety (including pyrimidines like cytosine and uracil) and the target enzyme in defining inhibitory activity. nih.gov
These comparative studies show that while the 2,4-diaminopyrimidine (B92962) is a robust pharmacophore, related heterocyclic systems can also exhibit potent activity, often with different SAR profiles dictated by the unique geometry and electronic properties of the core scaffold.
Computational Chemistry and Molecular Modeling for 2 Ethylamino Methyl Pyrimidin 4 Amine and Pyrimidine Analogs
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules.
Time-Dependent Density Functional Theory (TD-DFT) is utilized to study the excited states of molecules and predict their electronic absorption spectra. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO is a critical parameter in determining molecular reactivity; a smaller gap suggests higher reactivity.
| Property | Description | Significance for Pyrimidine (B1678525) Analogs |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Important for understanding interactions with electron-deficient species. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Crucial for interactions with electron-rich species and for determining chemical reactivity. |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller energy gap implies higher reactivity and lower kinetic stability, influencing the molecule's interaction potential. |
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions. For pyrimidine analogs, MESP can predict sites for electrophilic and nucleophilic attack and is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. In studies of similar heterocyclic systems, MESP has been used to rationalize intermolecular interactions.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of structure-based drug design.
Once a ligand is docked into a protein's binding site, the specific interactions that stabilize the complex can be analyzed. For pyrimidine derivatives, key interactions often include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the amino groups are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: Alkyl and aryl substituents can engage in hydrophobic interactions with nonpolar residues in the protein's active site.
π-π Stacking: The aromatic pyrimidine ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In silico studies on various pyrimidine analogs have highlighted the importance of these interactions in determining their binding affinity and selectivity towards specific protein targets.
Molecular docking simulations can predict the most likely binding pose of a ligand within a protein's active site. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. The analysis identifies key amino acid residues that are crucial for binding. For example, docking studies on pyrimidine-based inhibitors of various kinases have successfully identified critical interactions with specific residues in the ATP-binding pocket.
| Interaction Type | Key Molecular Features of Pyrimidine Analogs | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Pyrimidine ring nitrogens, exocyclic amino groups | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Ethyl group, other alkyl/aryl substituents | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Aromatic pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |
In Silico Ligand Design and Virtual Screening Approaches
The design of novel therapeutic agents based on the pyrimidine scaffold, such as 2-[(Ethylamino)methyl]pyrimidin-4-amine, heavily relies on in silico ligand design and virtual screening methodologies. These computational techniques allow for the rapid and cost-effective identification of promising drug candidates from large chemical libraries by predicting their binding affinity and interaction with specific biological targets.
Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the target protein is known. This method involves docking a library of virtual compounds into the binding site of the target and scoring them based on their predicted binding energies and intermolecular interactions. For instance, in the pursuit of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors, a virtual screening of a compound database was performed, leading to the identification of several ligands with favorable docking scores and interactions within the catalytic sites of the protein. nih.gov Similarly, a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives was designed as potential human lactate (B86563) dehydrogenase A (hLDHA) inhibitors using virtual docking screening. nih.gov
Molecular docking studies are a cornerstone of SBVS, providing insights into the binding modes of ligands. For example, the docking of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives to the ACE2 receptor and spike protein of SARS-CoV-2 revealed promising binding affinities, suggesting their potential as viral entry inhibitors. nih.gov In another study, the binding patterns of newly synthesized pyrimidine-5-carbonitrile derivatives were investigated through docking against the vascular endothelial growth factor receptor-2 (VEGFR-2), showing binding modes similar to the known inhibitor sorafenib. nih.gov
Ligand-based virtual screening (LBVS) is utilized when the 3D structure of the target is unknown. This approach relies on the knowledge of existing active ligands to identify new compounds with similar properties. Quantitative Structure-Activity Relationship (QSAR) models are a key component of LBVS, establishing a mathematical relationship between the chemical structures of compounds and their biological activities. nih.gov For example, QSAR analysis was used to explore the selectivity of pyridine (B92270) and pyrimidine analogs as inhibitors of the highly homologous CYP11B1 and CYP11B2 enzymes. nih.gov
The application of these in silico approaches enables the rational design of pyrimidine analogs with enhanced potency and selectivity. By simulating the molecular interactions between a ligand like this compound and its potential biological target, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.
| Target Protein | Pyrimidine Analog Class | Computational Method | Key Findings |
| Thymidylate Synthase | Pyrido[2,3-d]pyrimidines | Virtual Screening, Molecular Docking | Identification of ligands with better interactions and docking scores than the standard drug. nih.gov |
| hLDHA | Ethyl pyrimidine-quinolincarboxylates | Virtual Docking Screening | Design of novel derivatives as enhanced hLDHA inhibitors. nih.gov |
| ACE2 and Spike Protein | Imidazo[1,2-a]pyrimidines | Molecular Docking | Top-scoring compound showed remarkable binding affinity to both targets. nih.gov |
| VEGFR-2 | Pyrimidine-5-carbonitriles | Molecular Docking | Derivatives showed similar binding modes to the inhibitor sorafenib. nih.gov |
| CYP11B1/CYP11B2 | Pyridine and Pyrimidine analogs | QSAR, Molecular Docking | Revealed structural features important for selective inhibition. nih.gov |
Computational Studies on Drug-Likeness Properties (Excluding ADMET profiles)
In the early stages of drug discovery, the assessment of "drug-likeness" is a critical step to filter out compounds that are unlikely to become successful drugs. Computational methods provide a rapid and efficient way to evaluate the physicochemical properties of molecules, such as this compound and its analogs, to ensure they fall within an acceptable range for oral bioavailability and other desirable pharmaceutical characteristics.
A widely used set of guidelines for predicting drug-likeness is Lipinski's Rule of Five. biotech-asia.orgtandfonline.com This rule states that orally active drugs generally have:
A molecular weight of 500 daltons or less.
An octanol-water partition coefficient (logP) not exceeding 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Numerous studies on pyrimidine analogs have incorporated the computational evaluation of these properties. For instance, a class of newly designed pyrimidine-based molecules was screened for drug-likeness to ensure they satisfied Lipinski's Rule of Five. biotech-asia.org Similarly, the drug-likeness of potent anti-inflammatory pyrimidine analogs was studied using software like SwissADME and Molinspiration, confirming that the compounds did not violate the rule of five. tandfonline.com
Beyond Lipinski's rule, other molecular descriptors are also computationally assessed to predict drug-likeness. These can include parameters like molar refractivity, the number of rotatable bonds, and the topological polar surface area (TPSA). nih.gov For example, a study on novel imidazo[1,2-a]pyrimidine derivatives predicted these parameters using the SwissADME server to assess their drug-like characteristics. nih.gov In another investigation, a series of 13 designed pyrimidine compounds were all found to be within the acceptable range of Lipinski's drug-likeness rules. biomedicineonline.org
| Property | Generally Accepted Range for Drug-Likeness | Relevance |
| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |
| LogP | ≤ 5 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to targets. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding characteristics. |
| Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and binding entropy. |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Correlates with passive molecular transport through membranes. |
Preclinical Biological Evaluation in Vitro Studies of Pyrimidine Derivatives with 2,4 Amino/alkyl Substitutions
Mechanisms of Action at the Molecular Level
No studies were identified that investigated the molecular mechanisms of action for 2-[(Ethylamino)methyl]pyrimidin-4-amine.
Enzyme Inhibition Studies
There is no available scientific literature detailing the inhibitory activity of this compound against enzymes such as Cyclooxygenase (COX), kinases, DNA methyltransferases, or DNA gyrase.
Receptor Modulation and Ligand-Receptor Interactions
Information regarding the modulation of receptors, including the 5-HT1A serotonin (B10506) receptor or the A3 adenosine (B11128) receptor, by this compound is not present in the reviewed scientific literature.
Modulation of Cellular Signaling Pathways
There are no published studies on the effects of this compound on cellular signaling pathways, such as the induction of apoptosis or cell cycle arrest.
Identification of Biological Targets in Cellular Assays
No biological targets for this compound have been identified in cellular assays according to the available literature.
Target Validation in Specific Cell Lines
There is no evidence of target validation studies for this compound in any specific cell lines, including cancer cells, microglial cells, or bacterial strains.
Assessment of Activity Against Specific Biomolecules
No research is available that assesses the activity of this compound against any specific biomolecules.
Research Applications in Specific Biological Contexts (In Vitro Focus)
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. wjarr.comresearchgate.net The introduction of amino and alkyl groups at the 2 and 4 positions of the pyrimidine ring can significantly influence the compound's interaction with biological targets.
The anti-proliferative potential of pyrimidine derivatives is a major area of cancer research. Studies on various cancer cell lines have demonstrated that these compounds can inhibit cell growth, induce programmed cell death (apoptosis), and regulate the cell cycle.
Anti-proliferative Effects: Substituted pyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, certain 2,4-disubstituted pyrimidine derivatives have been evaluated for their ability to inhibit the growth of human cancer cells. researchgate.net Thieno[2,3-d]pyrimidines, which are structurally related to pyrimidines, have also demonstrated notable anti-proliferative properties against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govmdpi.comnih.gov For example, a series of novel pyrimidine derivatives showed potent activity against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov
Apoptosis Induction and Cell Cycle Regulation: The mechanism of anticancer activity for many pyrimidine derivatives involves the induction of apoptosis. For example, certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to reduce the expression of the anti-apoptotic protein Mcl-1, leading to apoptosis in human cancer cells. acs.org These compounds can also affect the cell cycle, with some derivatives causing cell cycle arrest, thereby preventing cancer cell proliferation. nih.govnih.gov
| Compound Class | Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Anti-proliferative activity | nih.govmdpi.com |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Human cancer cell lines | Induction of apoptosis, reduced Mcl-1 expression | acs.org |
| 2-Substituted Aniline (B41778) Pyrimidines | HepG2, MDA-MB-231, HCT116 | Antiproliferative activities | mdpi.com |
| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines | H1975 (NSCLC) | Potent kinase inhibition and cell proliferation suppression | nih.gov |
Pyrimidine derivatives are a well-established class of antimicrobial agents. Their efficacy stems from their ability to interfere with essential microbial processes.
Bactericidal Effects: Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. wjarr.comresearchgate.net For example, novel indolyl-pyrimidine derivatives have shown potent activity against S. aureus, B. cereus, and E. coli. wjarr.com Similarly, certain 2,4,6-trisubstituted pyrimidines have demonstrated significant bactericidal effects. wjarr.comresearchgate.net The antimicrobial potential of pyrimidine derivatives has been tested against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov
Inhibition of Protein/Nucleic Acid Synthesis: The mechanism of antimicrobial action for some pyrimidines involves the inhibition of key enzymes necessary for bacterial survival, such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. wjarr.com
| Compound Class | Microorganism(s) | Observed Effects | Reference |
|---|---|---|---|
| Indolyl-pyrimidines | S. aureus, B. cereus, E. coli | Potent antibacterial activity | wjarr.com |
| 2,4,6-Trisubstituted pyrimidines | Bacillus pumilis, Escherichia coli | Significant antibacterial activity | wjarr.comresearchgate.net |
| Pyrimidopyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activities | nih.gov |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity | researchgate.netresearchgate.net |
The anti-inflammatory properties of pyrimidine derivatives are linked to their ability to modulate key inflammatory pathways. nih.govresearchgate.net
COX Inhibition and PGE2 Suppression: A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) like PGE2. nih.gov Pyrimidine-based agents can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the synthesis of these inflammatory mediators. nih.gov Studies on morpholinopyrimidine derivatives have shown they can dramatically reduce iNOS and COX-2 mRNA expression in macrophage cells. rsc.org
| Compound Class | Biological Target/Assay | Observed Effects | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | COX enzymes | Inhibition of PGE2 generation | nih.gov |
| Morpholinopyrimidine derivatives | LPS-stimulated macrophage cells | Inhibition of NO production, reduced iNOS and COX-2 expression | rsc.org |
Emerging research suggests that pyrimidine derivatives may have neuroprotective effects, particularly through the modulation of neuroinflammatory processes.
Anti-neuroinflammatory Effects and Inhibition of Pro-inflammatory Cytokines: Neuroinflammation is a key factor in many neurodegenerative diseases. Pyrimidine derivatives have been investigated for their ability to suppress the production of pro-inflammatory cytokines in the brain. For example, novel pyrimido[4,5-d]pyrimidines have been synthesized and shown to possess neuroprotective properties against oxidative stress, a process closely linked to neuroinflammation. researchgate.netmdpi.com
| Compound Class | Biological Context/Assay | Observed Effects | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidines | H2O2-induced cell death in SH-SY5Y cells | Promising antioxidant and neuroprotective activity | researchgate.netmdpi.com |
Medicinal Chemistry Principles and Lead Optimization Strategies for Pyrimidine Based Compounds
Role of Pyrimidine (B1678525) Derivatives as Building Blocks in Pharmaceutical Synthesis
Pyrimidine derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals due to their inherent biological relevance and synthetic tractability. nih.govresearchgate.net As essential components of nucleobases like thymine, cytosine, and uracil, pyrimidines are intrinsically recognized by biological systems, making them ideal starting points for designing molecules that can interact with biological targets such as enzymes and receptors. nih.gov
The pyrimidine ring is a versatile scaffold for several reasons:
Synthetic Accessibility : The synthesis of pyrimidine rings and their derivatives is well-established, allowing for the creation of large, diverse libraries of compounds for screening. nih.gov
Physicochemical Properties : The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which is crucial for binding to biological targets. These atoms also increase the polarity of the molecule, which can improve solubility and other pharmacokinetic properties. nih.gov
Structural Diversity : The pyrimidine core can be readily functionalized at multiple positions, enabling medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its biological activity and drug-like characteristics. mdpi.com
The ability of the pyrimidine ring to serve as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its utility. nih.gov This substitution can lead to improved metabolic stability and reduced off-target effects. The prevalence of the pyrimidine scaffold in numerous FDA-approved drugs, including anticancer agents like Imatinib and antiviral medications, underscores its importance as a foundational element in modern drug discovery. nih.gov
Lead Optimization Campaigns in Pyrimidine Series
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is iteratively modified to produce a "lead" candidate with improved efficacy, selectivity, and pharmacokinetic properties. For pyrimidine-based compounds, this process leverages the scaffold's synthetic versatility to explore the structure-activity relationship (SAR) in depth.
Once a pyrimidine-containing hit is identified, the primary goal is to enhance its potency and selectivity for the intended biological target. This is achieved by systematically modifying the substituents on the pyrimidine core. For kinase inhibitors, a common target class for pyrimidine-based drugs, selectivity is particularly crucial to avoid off-target effects. nih.govnih.gov
For a molecule like 2-[(Ethylamino)methyl]pyrimidin-4-amine, optimization strategies would involve modifying the groups at the 2- and 4-positions. For example, in the development of Janus kinase (JAK) inhibitors, researchers discovered that specific substitutions on the pyrimidine ring were critical for achieving selectivity for JAK1 over JAK2, which is important for avoiding hematological side effects. Similarly, in the optimization of Aurora kinase inhibitors, modifications to the N4- and N2-positions of a pyrimidine-2,4-diamine scaffold led to compounds with potent, low-nanomolar inhibition and high selectivity. acs.org
The following table illustrates hypothetical modifications and their potential impact on a pyrimidine scaffold, based on general principles observed in kinase inhibitor development.
| Scaffold Position | Modification | Rationale for Potency/Selectivity |
| C2-substituent | Replacement of ethylamino with larger, more rigid cyclic amines (e.g., piperidine, morpholine) | To probe for additional hydrophobic pockets in the binding site and establish new hydrogen bonds, potentially increasing potency. |
| C4-amine | Substitution with various anilines | To interact with the "hinge" region of a kinase, a common binding motif. Substituents on the aniline (B41778) ring can be varied to optimize van der Waals interactions and improve selectivity. nih.gov |
| C5-position | Addition of a small substituent (e.g., methyl, halogen) | To interact with the "gatekeeper" residue in a kinase active site, which is a key determinant of selectivity. |
Structural modification and diversification are essential for thoroughly exploring the chemical space around a pyrimidine scaffold and developing a robust SAR. mdpi.com This involves introducing a wide range of functional groups to understand which properties are critical for biological activity.
Key strategies include:
Substitution at Multiple Positions : In the context of this compound, chemists would synthesize analogs with modifications not only at the C2 and C4 positions but also at the C5 and C6 positions of the pyrimidine ring.
Bioisosteric Replacement : Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can improve potency and pharmacokinetic properties. For example, a phenyl group might be replaced with a pyridine (B92270) or pyrazole (B372694) to alter metabolic stability or solubility. cambridgemedchemconsulting.com
Conformational Constraint : Introducing rigid elements, such as rings, can lock the molecule into a specific conformation that is more favorable for binding to the target, thereby increasing potency.
A study on pyrido[2,3-d]pyrimidines demonstrated that the nature of the substituent group significantly influences anticancer activity. For instance, the presence of a methoxy (B1213986) group versus a nitro group on an aromatic ring attached to the scaffold could drastically alter the compound's efficacy. wikipedia.org
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel starting points for drug discovery. saromics.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly to the target. prestwickchemical.com Because of their structural simplicity and favorable binding properties, pyrimidines are highly represented fragments in screening libraries. nih.gov
The FBDD process typically involves:
Fragment Screening : A library of fragments is screened using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) to identify binders.
Hit Validation : The binding of the fragment hits is confirmed and characterized.
Fragment Elaboration : Once a fragment hit like a simple aminopyrimidine is identified, medicinal chemists use structure-guided methods to "grow" the fragment by adding functional groups that can occupy adjacent binding pockets, thereby increasing potency. nih.gov
The transition from a validated "hit" to a "lead" compound (the Hit-to-Lead or H2L phase) involves initial optimization to improve affinity from the micromolar range to the nanomolar range and to enhance initial drug-like properties. wikipedia.orgdrugdevelopment.fi For a pyrimidine fragment, this would involve synthesizing a small, focused library of analogs to quickly build an initial SAR before committing to a full lead optimization campaign. nih.gov
Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying the core structure, or scaffold. nih.gov This is often done to improve properties like patentability, selectivity, or pharmacokinetics.
Starting from a known pyrimidine-based inhibitor, a scaffold hop could involve replacing the pyrimidine ring with a bioisosteric heterocycle, such as a purine, pyrazolopyrimidine, or quinazoline. nih.govrsc.org The goal is to maintain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups—that are essential for binding to the target.
For example, a scaffold hopping exercise identified furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum, starting from a thienopyrimidine acid scaffold. nih.gov This change of the core heterocycle led to a new chemical series with distinct properties. Similarly, researchers have successfully replaced imidazopyridine scaffolds with pyrazolo[1,5-a]pyrimidines to improve the metabolic stability of drug candidates.
Rational Design of Novel Pyrimidine Analogs
The rational design of novel pyrimidine analogs leverages a deep understanding of the biological target's structure and the SAR of existing ligands. Structure-Based Drug Design (SBDD) is a key component of this process. acs.org
Using high-resolution X-ray crystal structures of a target protein in complex with a pyrimidine-based inhibitor, chemists can visualize the precise interactions between the ligand and the protein's binding site. This information guides the design of new analogs with modifications predicted to enhance binding affinity or selectivity. acs.org For example, if a crystal structure reveals an unoccupied hydrophobic pocket near the C2-substituent of a pyrimidine ligand, a new analog can be designed with a hydrophobic group at that position to exploit this interaction.
Another rational design strategy is the use of bioisosteric replacements to address specific liabilities. If a pyrimidine analog suffers from rapid metabolic degradation at a particular site, that part of the molecule can be replaced with a bioisosteric group that is more resistant to metabolism while maintaining or improving binding affinity. nih.govacs.org For instance, a metabolically labile methoxy group might be replaced with a more stable fluorine atom or trifluoromethyl group.
The iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling, allows for the efficient development of novel pyrimidine analogs with optimized therapeutic potential.
Future Research Directions for 2 Ethylamino Methyl Pyrimidin 4 Amine and Pyrimidine Based Therapeutics
Exploration of Novel Synthetic Pathways
While classical methods for pyrimidine (B1678525) synthesis are well-established, future research should focus on developing more efficient, scalable, and environmentally sustainable pathways to generate 2-[(Ethylamino)methyl]pyrimidin-4-amine and its analogs. Traditional syntheses often involve multi-step procedures starting from precursors like β-dicarbonyl compounds and guanidine (B92328). nih.gov Modern synthetic strategies can offer significant improvements.
Key areas for exploration include:
One-Pot, Multi-Component Reactions (MCRs): Inspired by reactions like the Biginelli synthesis, novel MCRs could be developed to construct the substituted pyrimidine core in a single step from readily available starting materials. mdpi.com This approach reduces waste, minimizes purification steps, and allows for the rapid generation of a diverse library of analogs for screening.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed methods, such as Buchwald-Hartwig amination, could be optimized for the late-stage functionalization of a pre-formed pyrimidine ring. mdpi.com For instance, starting with a precursor like 2-chloropyrimidin-4-amine, various (ethylamino)methyl equivalents could be introduced, providing a flexible route to the target compound and its derivatives. researchgate.net
Flow Chemistry and Automation: Implementing continuous flow synthesis would enable better control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate large-scale production. An automated platform could accelerate the synthesis and purification of an analog library, significantly speeding up the early stages of drug discovery.
Green Chemistry Approaches: Future synthetic designs should prioritize the use of greener solvents, catalyst systems with lower environmental impact (e.g., copper or iron catalysts), and processes that minimize energy consumption. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Precursors | Relevant Research Area |
| Multi-Component Reaction | High efficiency, atom economy, rapid library synthesis. | Aldehydes, β-ketoesters, guanidine derivatives. | Combinatorial Chemistry mdpi.com |
| Palladium Cross-Coupling | High functional group tolerance, late-stage diversification. | 2,4-dichloropyrimidine (B19661), ethylamine (B1201723), organoboron reagents. | Organometallic Chemistry mdpi.com |
| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Pyrimidine precursors, specific transaminases. | Biocatalysis |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Standard organic reagents adapted for flow reactors. | Chemical Engineering organic-chemistry.org |
Advanced SAR and Mechanism of Action Studies
A critical future direction is the systematic investigation of the Structure-Activity Relationship (SAR) for this compound to understand how structural modifications influence biological activity. researchgate.net The pyrimidine core is known to act as a versatile scaffold for kinase inhibitors by forming key hydrogen bonds in the ATP-binding pocket of enzymes like EGFR and CDK9. ekb.egacs.org
Future SAR studies should systematically explore:
Substitution on the Ethyl Group: Modifying the ethyl moiety with different alkyl or aryl groups could enhance hydrophobic interactions with target proteins.
Modification of the Linker: Altering the length and rigidity of the methylene (B1212753) linker between the pyrimidine and the ethylamino group can optimize the compound's orientation within a binding site. nih.gov
Substitution on the Pyrimidine Ring: Adding substituents at the 5- and 6-positions of the pyrimidine ring can improve potency, selectivity, and pharmacokinetic properties. researchgate.net For example, adding a small lipophilic group at the 5-position can increase potency against certain kinases.
Concurrently, elucidating the precise mechanism of action is paramount. High-throughput screening against panels of kinases and other enzymes can identify primary biological targets. ekb.eg Subsequent biochemical and cellular assays, along with structural biology techniques like X-ray crystallography, can reveal the specific binding mode and conformational changes induced in the target protein. nih.gov These studies are essential for transforming a lead compound into a highly potent and selective therapeutic candidate.
| Modification Site | Example Modification | Potential Impact | Target Class Example |
| Ethylamino Group | Replace ethyl with cyclopropyl (B3062369) or phenyl. | Enhance hydrophobic interactions; alter selectivity. | Protein Kinases nih.gov |
| Methylene Linker | Extend to ethylene (B1197577) or propylene; introduce rigidity. | Optimize positioning in binding pocket. | Neuronal Nitric Oxide Synthase nih.gov |
| Pyrimidine C5-Position | Add cyano or methyl group. | Increase potency; improve metabolic stability. | Cyclin-Dependent Kinases acs.org |
| Pyrimidine N1/N3 | N-oxidation or alkylation. | Modulate solubility and hydrogen bonding capacity. | Various Enzymes |
Development of Targeted Pyrimidine Derivatives for Emerging Biological Pathways
The versatility of the pyrimidine scaffold allows it to be adapted for a wide range of therapeutic targets beyond traditional oncology. nih.gov Future research should aim to design derivatives of this compound that engage novel and emerging biological pathways implicated in various diseases.
Promising areas for development include:
Inhibitors of Transcriptional Kinases: Emerging targets like Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 12 (CDK12) are crucial in cancer cell proliferation and DNA damage repair. nih.govnih.gov The aminopyrimidine core is an excellent starting point for developing potent and selective inhibitors against these targets.
Modulators of Epigenetic Targets: Pyrimidine derivatives can be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), which are implicated in various cancers and neurological disorders.
Agents for Neurodegenerative Diseases: Certain kinases are implicated in the pathology of Alzheimer's and Parkinson's diseases. Developing brain-penetrant pyrimidine derivatives could offer new therapeutic avenues for these conditions.
Antiviral and Antibacterial Agents: The pyrimidine ring is a key component of nucleosides, making it a suitable scaffold for developing inhibitors of viral polymerases or bacterial enzymes essential for replication. mdpi.com
By leveraging the foundational structure of this compound, medicinal chemists can create focused libraries of compounds to screen against these emerging targets, opening up new therapeutic possibilities.
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational and experimental methods has become indispensable in modern drug discovery. jddhs.comnih.gov For this compound, a future-forward approach would fully integrate these disciplines to accelerate the design-synthesize-test-analyze cycle.
This integrated workflow should include:
Structure-Based Drug Design (SBDD): If a target structure is known, molecular docking and molecular dynamics simulations can predict how analogs of the lead compound will bind. mdpi.com This allows for the rational design of modifications to improve binding affinity and selectivity before undertaking synthesis.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can be used. nih.gov These models are built using the experimental activity data from a series of synthesized analogs to predict the potency of new, unsynthesized compounds.
Virtual Screening: Large virtual libraries of pyrimidine derivatives can be computationally screened against a target of interest to identify and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. jddhs.com
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds. This in silico analysis helps to identify and eliminate candidates with poor drug-like properties early in the discovery process, increasing the success rate of lead optimization.
By creating a tight feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can more efficiently navigate the complex path of drug development and optimize the therapeutic potential of pyrimidine-based compounds. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-[(Ethylamino)methyl]pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with ethylamine derivatives. For example, analogous pyrimidin-4-amine compounds are synthesized via nucleophilic substitution or reductive amination . Optimization strategies include:
- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) to enhance amine coupling efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Validation via TLC or HPLC is critical to monitor intermediate purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
Q. What safety protocols are essential when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions due to potential amine volatility.
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation; avoid light exposure .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 5-position to modulate electronic properties and receptor binding .
- Side-chain optimization : Replace ethylamino with bulkier amines (e.g., piperidine) to evaluate steric effects on enzyme inhibition (e.g., kinase assays) .
- Biological testing : Use in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) paired with molecular docking to correlate structural changes with activity .
Q. What analytical strategies resolve contradictions in reported biological data for pyrimidin-4-amine derivatives?
Methodological Answer :
- Meta-analysis : Compare datasets across studies for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Dose-response validation : Replicate conflicting experiments with standardized concentrations (e.g., 1–100 µM) and controls (e.g., imidacloprid for insecticidal studies) .
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., EGFR inhibition) and reduce off-target noise .
Q. How can computational modeling predict the reactivity and stability of this compound derivatives?
Methodological Answer :
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
- MD simulations : Model solvent interactions (e.g., water/DMSO) to assess solubility and aggregation propensity.
- QSPR models : Corrogate substituent descriptors (e.g., Hammett σ) with experimental logP values to design derivatives with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
